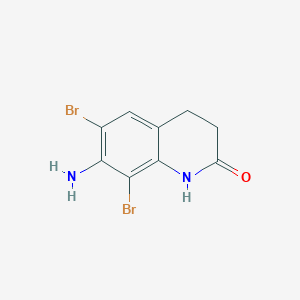

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one

Description

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is a halogenated tetrahydroquinoline derivative characterized by a bicyclic scaffold with a ketone group at position 2, an amino group at position 7, and bromine substitutions at positions 6 and 6. This structure confers unique physicochemical and reactivity profiles, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

7-amino-6,8-dibromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2N2O/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVUHWUNSKNKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C(C(=C(C=C21)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the bromination of a quinolinone precursor followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted quinolinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are commonly used under basic or neutral conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Debrominated quinolinone derivatives.

Substitution: Amino, thio, or alkoxy-substituted quinolinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding due to its unique structural features .

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties .

Industry: The compound’s brominated structure makes it useful in materials science for the development of flame retardants and other specialty chemicals .

Mechanism of Action

The exact mechanism of action of 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the amino and bromine groups allows for hydrogen bonding and halogen interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Compounds for Comparison :

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Substituents: Amino (position 6), fluoro (position 7). Molecular Formula: C₉H₉FN₂O. Molecular Weight: 180.18 g/mol. Properties: Enhanced solubility compared to brominated analogs due to fluorine’s smaller size and electronegativity. The amino group enables nucleophilic reactions, such as imine formation .

7-Bromo-3,4-dihydroquinolin-2(1H)-one Substituents: Bromo (position 7). Molecular Formula: C₉H₈BrNO. Molecular Weight: 226.07 g/mol. Properties: Bromine at position 7 increases steric hindrance and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one Substituents: Bromo (position 6), methoxy (position 7). Molecular Formula: C₁₀H₁₀BrNO₂. Properties: Methoxy group enhances solubility and stabilizes the aromatic ring via electron donation, contrasting with the electron-withdrawing bromo groups in the target compound .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Substituents: Methyl (position 2). Synthesis: Utilizes HPLC and LC-MS for purification, highlighting differences in synthetic complexity compared to brominated derivatives .

Physicochemical Properties

Biological Activity

7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1797320-23-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C9H8Br2N2O

- Molecular Weight : 319.98 g/mol

- Structure : The compound features two bromine atoms and an amino group that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets such as enzymes and receptors. The presence of the amino and bromine groups facilitates hydrogen bonding and halogen interactions, enhancing binding affinity and specificity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors affecting signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | Structure | Antimicrobial |

| 7-Amino-6,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one | Structure | Anticancer |

| 7-Amino-6,8-diiodo-1,2,3,4-tetrahydroquinolin-2-one | Structure | Antiviral |

Case Studies

- Antimicrobial Activity : A study evaluated various quinoline derivatives for their antibacterial and antifungal properties. Although specific data on this compound was not reported directly, the findings suggest that similar compounds exhibit significant antimicrobial activity.

- Anti-inflammatory Effects : Research on related quinoline derivatives indicates potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The structure of this compound suggests it may also possess similar properties.

- Cytotoxicity Studies : In vitro studies on related compounds have shown cytotoxic effects against cancer cell lines (e.g., MCF-7). While direct studies on this compound are lacking, its structural analogs indicate a potential for similar activity.

Future Research Directions

Further research is needed to:

- Investigate Specific Biological Activities : Conduct targeted studies on the compound's effects on various cell lines.

- Explore Structure–Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity could enhance therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 7-Amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a tetrahydroquinolinone precursor. For example:

- Bromination protocols : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (e.g., 0°C to room temperature) to achieve regioselective bromination at positions 6 and 8 .

- Reductive amination : Intermediate nitro groups (e.g., in 6-nitro derivatives) are reduced using hydrogen gas with Pd/C catalysis in ethanol, yielding the amine functionality .

- Key variables : Solvent polarity (DMF vs. THF), stoichiometry of brominating agents, and reaction time critically affect regioselectivity and purity. For instance, extended reaction times may lead to over-bromination or side reactions .

Q. Which spectroscopic methods are most reliable for characterizing brominated tetrahydroquinolinones?

- H NMR : Chemical shifts for aromatic protons (e.g., ~6.5–7.5 ppm) and NH groups (~5.0 ppm) confirm substitution patterns. Deshielding effects from bromine atoms are observable in adjacent protons .

- ESI-MS : Molecular ion peaks (e.g., [M+H]) validate molecular weight. For example, a compound with m/z 345.1 corresponds to CHBrNO .

- HPLC : Purity analysis (e.g., 95–99%) ensures minimal side products, especially for intermediates like 6-bromo derivatives .

Advanced Research Questions

Q. How can contradictory data on bromination regioselectivity be resolved in structurally similar tetrahydroquinolinones?

- Case study : Discrepancies in bromination positions (e.g., 6 vs. 8 substitution) may arise from steric effects or electronic directing groups. For example, electron-donating groups (e.g., -NH) favor para/ortho bromination, while bulky substituents hinder access to specific sites .

- Methodological adjustments :

Q. What strategies optimize the yield of 7-Amino-6,8-dibromo derivatives during catalytic hydrogenation?

- Catalyst selection : Pd/C in ethanol achieves >90% reduction of nitro groups, but competing dehalogenation (Br removal) can occur. Alternative catalysts (e.g., PtO) may minimize this .

- Reaction monitoring : In-situ FTIR or TLC tracks nitro group conversion. Premature termination leads to residual nitro intermediates, complicating purification .

- Workflow example :

Q. How do solvent and temperature affect the stability of 7-Amino-6,8-dibromo derivatives during storage?

- Light sensitivity : Brominated compounds degrade under UV exposure. Store in amber vials at –20°C in inert atmospheres (argon) .

- Solvent compatibility : DMSO or DMF stabilizes the compound better than chloroform, which may induce halogen exchange .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for brominated tetrahydroquinolinones: Methodological or structural?

- Potential causes :

- Resolution :

- Perform DSC/TGA to characterize thermal transitions.

- Cross-validate with single-crystal X-ray diffraction (as in related hydrates ).

Methodological Recommendations

7. Best practices for scaling up synthesis without compromising purity:

Q. How to validate synthetic pathways using computational tools?

- Retrosynthetic analysis : Software like ChemAxon or Reaxys identifies feasible routes.

- Reaction simulation : Gaussian or ORCA predicts transition states and energy barriers for bromination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.